molecular formula C10H12N2 B8477622 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine CAS No. 10299-70-4

2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Cat. No. B8477622
CAS RN: 10299-70-4
M. Wt: 160.22 g/mol
InChI Key: ZVANVVABIBGZLO-UHFFFAOYSA-N
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Patent
US08927719B2

Procedure details

Compound 2 is prepared analogously to compound 1 (Example 1), except that 2-hydrazinopyridine is used as a starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]2[C:10]([CH3:12])([CH3:11])[C:9]([CH3:13])=[N:8][C:5]2=[N:6][CH:7]=1.N(C1C=CC=CN=1)N>>[CH3:13][C:9]1[C:10]([CH3:12])([CH3:11])[C:4]2[C:5]([N:8]=1)=[N:6][CH:7]=[CH:2][CH:3]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(=NC1)N=C(C2(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(C=2C(=NC=CC2)N1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.